molecular formula C7H6N2O B1269817 1H-Benzoimidazol-4-ol CAS No. 67021-83-4

1H-Benzoimidazol-4-ol

Cat. No.: B1269817
CAS No.: 67021-83-4
M. Wt: 134.14 g/mol
InChI Key: DODRSIDSXPMYQJ-UHFFFAOYSA-N
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Description

1H-Benzoimidazol-4-ol is a heterocyclic aromatic compound that consists of a benzene ring fused to an imidazole ring with a hydroxyl group at the fourth position. This compound is part of the benzimidazole family, known for its diverse biological and pharmacological activities. Benzimidazoles have been extensively studied due to their stability, bioavailability, and significant biological activity .

Preparation Methods

The synthesis of 1H-Benzoimidazol-4-ol typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the reaction of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate, under acidic conditions . Another method involves the cyclization of o-phenylenediamine with aldehydes or ketones in the presence of an acid catalyst . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.

Chemical Reactions Analysis

1H-Benzoimidazol-4-ol undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1H-Benzoimidazol-4-ol has a wide range of scientific research applications:

Comparison with Similar Compounds

1H-Benzoimidazol-4-ol can be compared with other benzimidazole derivatives, such as:

  • 1H-Benzimidazol-5-ol
  • 2-Methyl-1H-benzimidazol-5-ol hydrobromide
  • 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

These compounds share a similar benzimidazole core structure but differ in their substituents and functional groups, which can influence their chemical properties and biological activities . The uniqueness of this compound lies in its hydroxyl group at the fourth position, which can enhance its solubility and reactivity in various chemical and biological contexts.

Properties

IUPAC Name

1H-benzimidazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-6-3-1-2-5-7(6)9-4-8-5/h1-4,10H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODRSIDSXPMYQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342742
Record name 1H-Benzoimidazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67021-83-4
Record name 1H-Benzoimidazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,3-benzodiazol-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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